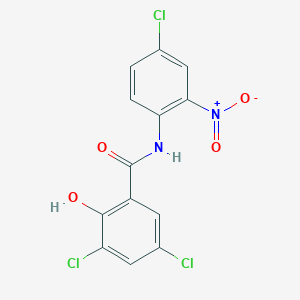![molecular formula C23H23N5OS2 B12487102 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B12487102.png)
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide is a complex organic compound that features a combination of pyrimidine and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine and benzimidazole intermediates. These intermediates are then coupled through a series of reactions involving thiolation and acylation.
Preparation of Pyrimidine Intermediate:
Preparation of Benzimidazole Intermediate:
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-6-phenylpyrimidin-2-amine
- 5-propylsulfanyl-1H-benzimidazole
- 2-phenylpyrimidine
Uniqueness
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide is unique due to its dual presence of pyrimidine and benzimidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H23N5OS2 |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C23H23N5OS2/c1-3-11-30-17-9-10-18-20(13-17)26-22(25-18)28-21(29)14-31-23-24-15(2)12-19(27-23)16-7-5-4-6-8-16/h4-10,12-13H,3,11,14H2,1-2H3,(H2,25,26,28,29) |
Clave InChI |
DYAFWRHYIKHOIC-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12487022.png)
![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12487025.png)
![N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12487033.png)
![N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487040.png)


![ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate](/img/structure/B12487066.png)

![2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B12487078.png)
![N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487082.png)
![3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12487111.png)
![N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12487117.png)
![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide](/img/structure/B12487120.png)
![N-(9-ethyl-9H-carbazol-3-yl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B12487123.png)
